molecular formula C6H5BrFN B089589 2-Bromo-4-fluoroaniline CAS No. 1003-98-1

2-Bromo-4-fluoroaniline

Cat. No.: B089589
CAS No.: 1003-98-1
M. Wt: 190.01 g/mol
InChI Key: YLMFXCIATJJKQL-UHFFFAOYSA-N
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Safety and Hazards

2-Bromo-4-fluoroaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2-Bromo-4-fluoroaniline is an aryl fluorinated building block

Mode of Action

The exact mode of action of this compound is not well-documented. As an aniline derivative, it may interact with its targets through mechanisms common to other anilines, such as hydrogen bonding or ionic interactions. These interactions can lead to changes in the conformation or activity of the target molecules .

Biochemical Pathways

For instance, this compound was used in the synthesis of thieno[3,2-c]quinoline , indicating its potential role in synthetic pathways.

Pharmacokinetics

They are primarily metabolized in the liver and excreted in the urine .

Result of Action

Given its use as a building block in organic synthesis , it’s likely that its primary effects are related to the formation of new compounds with biological activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other chemicals . Its efficacy can also be influenced by the physiological environment in the body, such as pH, temperature, and the presence of other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-4-fluoroaniline involves the bromination of 4-fluoroaniline. The process includes adding 4-fluoroaniline to distilled dimethylformamide (DMF) and slowly adding N-Bromosuccinimide (NBS) dissolved in DMF. The reaction mixture is then extracted with dichloromethane (CH2Cl2) and purified by column separation .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of solvents like DMF and reagents like NBS is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of 4-fluoroaniline yields this compound .

Properties

IUPAC Name

2-bromo-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMFXCIATJJKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287632
Record name 2-Bromo-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-98-1
Record name 1003-98-1
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Record name 2-Bromo-4-fluoroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-fluoroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Bromo-4-fluoroaniline in organic synthesis, particularly in the context of the provided research papers?

A1: this compound serves as a crucial starting material in the synthesis of various biologically active compounds. In the provided research, it plays a key role in two separate synthetic pathways:

  • Bixafen Synthesis []: this compound is a key precursor in the novel synthesis of Bixafen, a fungicide with potent activity against various plant pathogens, including wheat powdery mildew, corn rust, and cucumber grey mold. The reported synthesis method boasts simplicity and mild reaction conditions, offering potential advantages for large-scale production.
  • Heterocyclic Compounds []: This compound serves as the foundation for creating a series of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives. These compounds, characterized using various spectroscopic techniques (IR, 1H NMR, 13C NMR, and mass spectrometry), exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compound 5 within this series demonstrates significant antifungal activity.

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